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molecular formula C7H9FN2 B8698907 (6-Fluoro-2-methylpyridin-3-yl)methanamine

(6-Fluoro-2-methylpyridin-3-yl)methanamine

Cat. No. B8698907
M. Wt: 140.16 g/mol
InChI Key: JTHLGRVKWIYMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Cc1ccc(Oc2cccc(C#N)c2)nc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:11][c:12]1[cH:13][cH:14][c:15]([O:16][c:17]2[cH:18][c:19]([C:23]#[N:24])[cH:20][cH:21][cH:22]2)[n:25][cH:26]1.[F:1][c:2]1[n:3][c:4]([CH3:10])[c:5]([C:6]#[N:7])[cH:8][cH:9]1>>[F:1][c:2]1[n:3][c:4]([CH3:10])[c:5]([CH2:6][NH2:7])[cH:8][cH:9]1

Inputs

Step One
Name
Cc1ccc(Oc2cccc(C#N)c2)nc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccc(Oc2cccc(C#N)c2)nc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1nc(F)ccc1C#N

Outcomes

Product
Name
Type
product
Smiles
Cc1nc(F)ccc1CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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